PROTAC B-Raf degrader 1 is a heterobifunctional proteolysis-targeting chimera that bridges the B-Raf kinase and the Cereblon (CRBN) E3 ubiquitin ligase via a pomalidomide-derived ligand. Unlike traditional small-molecule kinase inhibitors that competitively block the active site, this compound actively recruits the ubiquitin-proteasome system to induce the physical degradation of B-Raf. This degradation mechanism fundamentally alters downstream signaling, notably suppressing Mcl-1 expression, and offers a distinct pharmacological profile for overcoming inhibitor-resistant models. For procurement and laboratory handling, it is supplied as a high-purity solid (>98%) that requires strict DMSO solubilization and single-use aliquoting to maintain structural integrity and prevent freeze-thaw degradation [1] .
Substituting PROTAC B-Raf degrader 1 with standard B-Raf inhibitors (such as vemurafenib) or generic pomalidomide fails to replicate its dual-action degradation mechanism. Standard inhibitors often trigger paradoxical activation of the MAPK pathway or compensatory upregulation of downstream survival proteins like Mcl-1, leading to rapid resistance in cellular models. Furthermore, simple co-administration of a B-Raf inhibitor and an immunomodulatory drug does not induce the spatial proximity required for ubiquitination. Procurement of this specific PROTAC is essential for assays requiring the physical elimination of the B-Raf scaffolding function and the irreversible blockade of its downstream signaling cascade, which cannot be achieved by competitive target inhibition alone [1].
PROTAC B-Raf degrader 1 demonstrates pronounced, cell-line-specific cytotoxicity that correlates with B-Raf expression levels. In MCF-7 breast cancer cells, the degrader achieves an IC50 of 2.7 μM, significantly outperforming its activity in normal LO2 hepatocytes, which show an IC50 of 41.11 μM. This represents a highly targeted therapeutic window, proving that the PROTAC's efficacy is intrinsically linked to the targeted degradation machinery rather than generalized non-specific cytotoxicity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | 2.7 μM in MCF-7 cells |
| Comparator Or Baseline | 41.11 μM in normal LO2 liver cells |
| Quantified Difference | 15.2-fold higher potency in target cancer cells versus normal hepatocytes |
| Conditions | 72-hour incubation, cell viability assay |
Provides buyers with a validated, highly selective tool compound for studying B-Raf degradation in specific cancer models without overwhelming off-target hepatotoxicity.
The mechanistic differentiation of PROTAC B-Raf degrader 1 over its parent inhibitor lies in its ability to drive massive apoptotic events through protein elimination. At a concentration of 20 μM, the degrader induces a 76.70% apoptosis rate in MCF-7 cells within 24 hours (64.00% early, 12.70% late apoptosis), alongside arresting 89.86% of the cells in the G2/M phase. This profound apoptotic response is driven by the degradation-induced collapse of Mcl-1, a downstream anti-apoptotic protein that typically remains stable or becomes upregulated when using standard competitive B-Raf inhibitors [1].
| Evidence Dimension | Apoptosis induction rate and cell cycle arrest |
| Target Compound Data | 76.70% total apoptosis and 89.86% G2/M arrest at 20 μM |
| Comparator Or Baseline | Standard B-Raf inhibitors (fail to achieve equivalent Mcl-1 suppression due to intact B-Raf scaffolding) |
| Quantified Difference | Drives near-complete cell cycle arrest and massive apoptosis not seen with simple competitive inhibition |
| Conditions | MCF-7 cells, 24-hour incubation, flow cytometry analysis |
Crucial for researchers needing a compound that irreversibly commits cells to apoptosis rather than merely inducing cytostasis.
As a high-molecular-weight heterobifunctional molecule (MW 763.8), PROTAC B-Raf degrader 1 exhibits specific processability and handling requirements compared to smaller, traditional kinase inhibitors. It requires initial solubilization in DMSO and is highly susceptible to product inactivation from repeated freeze-thaw cycles. Procurement protocols must mandate single-use aliquoting immediately after reconstitution. This structural sensitivity is typical for PROTACs containing pomalidomide-based CRBN ligands linked via flexible chains, differentiating its laboratory handling from highly stable, low-molecular-weight baseline inhibitors .
| Evidence Dimension | Solution stability and handling workflow |
| Target Compound Data | Requires strict single-use aliquoting; sensitive to freeze-thaw degradation |
| Comparator Or Baseline | Standard small-molecule inhibitors (e.g., vemurafenib) which tolerate multiple freeze-thaw cycles |
| Quantified Difference | Strict requirement for -20°C storage of single-use aliquots to prevent rapid loss of degradation efficiency |
| Conditions | Laboratory preparation and storage in DMSO |
Directly impacts procurement volume and laboratory workflow, dictating that buyers must plan for single-use aliquots to ensure reproducible assay results.
Because PROTAC B-Raf degrader 1 physically removes the B-Raf protein, it is the correct choice for research models where traditional inhibitors cause paradoxical activation of the MAPK pathway. By eliminating the kinase's scaffolding function, this compound prevents the formation of active RAF dimers, making it essential for studying resistance mechanisms in melanoma and breast cancer models [1].
The compound's proven ability to suppress downstream Mcl-1 expression makes it a critical reagent for investigating the crosstalk between the MAPK pathway and apoptotic machinery. Researchers should procure this PROTAC when studying combination therapies involving Mcl-1 or Bcl-2 inhibitors, as the upstream degradation of B-Raf provides a synergistic apoptotic trigger [1].
As a validated pomalidomide-hybrid PROTAC, this compound serves as a critical positive control and benchmark material in chemoinformatics and medicinal chemistry workflows. Procurement of this specific degrader allows structural biologists and synthetic chemists to benchmark linker lengths, CRBN recruitment efficiency, and ternary complex formation assays against a known, highly active B-Raf degrader .